molecular formula C28H18O3 B589655 5(6)-CARBOXYNAPHTHOFLUORESCEIN CAS No. 128724-35-6

5(6)-CARBOXYNAPHTHOFLUORESCEIN

Cat. No. B589655
CAS RN: 128724-35-6
M. Wt: 402.449
InChI Key: SHYSWDIJAFDQED-UHFFFAOYSA-N
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Description

5(6)-Carboxynaphthofluorescein, also known as CNF, is a fluorescent dye that is used in a variety of scientific research applications. It belongs to the family of naphthofluorescein dyes, which are widely used in biological applications due to their high photostability, low toxicity, and strong fluorescence. CNF is a highly fluorescent dye that emits a bright green light when excited by ultraviolet light, making it ideal for a variety of research applications.

Scientific Research Applications

  • Chemical Synthesis and Modification :

    • Mattingly (1992) demonstrated the use of 5(6)-Carboxyfluorescein in chemical synthesis. Specifically, they described the preparation of 5- and 6-(aminomethyl)fluorescein, emphasizing the conversion processes involved (Mattingly, 1992).
  • Purification and Characterization :

    • Ralston et al. (1981) discussed the importance of purifying 5(6)-Carboxyfluorescein for applications involving vesicles and cells. They outlined a method for its purification to ensure accuracy in studies (Ralston et al., 1981).
  • Biological Applications and Sensing :

    • Bidmanová et al. (2012) explored the conjugation of 5(6)-Carboxyfluorescein and 5(6)-Carboxynaphthofluorescein with bovine serum albumin for optical pH sensing. This demonstrates its utility in bioprocessing, clinical diagnostics, and environmental monitoring (Bidmanová et al., 2012).
  • Chemical Reaction Monitoring :

    • Fukuda et al. (2014) utilized 5(6)-Carboxynaphthofluorescein in a novel method to monitor chemical reactions in microdroplets using fluorescence spectroscopy. This application is particularly useful in microfluidic systems (Fukuda et al., 2014).
  • Phloem Sap Translocation Monitoring :

    • Grignon et al. (1989) employed 6(5)Carboxyfluorescein as a tracer for phloem sap translocation in plants. This application is significant in plant physiology and botany (Grignon et al., 1989).
  • Fluorescence Labeling :

    • Xia et al. (2019) demonstrated how 5-Carboxylfluorescein's optical properties can be modified with arginine-rich cell-penetrating peptides for intracellular pH imaging, expanding its applications in biological research (Xia et al., 2019).
  • Development of Fluorescent Dyes for Biological Labeling :

    • Selin et al. (2020) focused on the synthesis of modified fluoresceins for click reactions, indicating the importance of fluorescein derivatives like 5(6)-Carboxyfluorescein in labeling biomolecules (Selin et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5(6)-CARBOXYNAPHTHOFLUORESCEIN can be achieved by a multi-step process involving several reactions.", "Starting Materials": [ "2-naphthol", "phthalic anhydride", "fluorescein", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of phthalic acid derivative", "Phthalic anhydride and 2-naphthol are heated in the presence of sulfuric acid to form 5-(2-hydroxyphenyl)-2-naphthoic acid.", "Step 2: Synthesis of fluorescein derivative", "Fluorescein is reacted with sodium hydroxide to form sodium fluorescein.", "Step 3: Coupling reaction", "5-(2-hydroxyphenyl)-2-naphthoic acid and sodium fluorescein are coupled in the presence of ethanol and water to form 5(6)-CARBOXYNAPHTHOFLUORESCEIN.", "Step 4: Purification", "The crude product is purified using column chromatography to obtain pure 5(6)-CARBOXYNAPHTHOFLUORESCEIN." ] }

CAS RN

128724-35-6

Product Name

5(6)-CARBOXYNAPHTHOFLUORESCEIN

Molecular Formula

C28H18O3

Molecular Weight

402.449

InChI

InChI=1S/C28H18O3/c1-16-3-2-4-19(13-16)26-24-9-5-17-14-20(29)7-11-22(17)27(24)31-28-23-12-8-21(30)15-18(23)6-10-25(26)28/h2-15,29H,1H3

InChI Key

SHYSWDIJAFDQED-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 5(6)-Carboxynaphthofluorescein in current research?

A1: 5(6)-Carboxynaphthofluorescein is primarily utilized as a fluorescent probe in various research applications.

  • Colorimetric detection of ion channel activity: This compound acts as an intravesicular pH probe, enabling the colorimetric detection of activity, selectivity, and cooperativity in ion channels like gramicidin A. []
  • Monitoring chemical reactions in microdroplets: Researchers have employed 5(6)-Carboxynaphthofluorescein alongside CdSe/ZnS quantum dots to monitor chemical reactions within microdroplets in real time using fluorescence spectroscopy. []
  • Optical pH sensing: This compound can be conjugated with bovine serum albumin and immobilized for the development of optical pH sensors. []

Q2: How does 5(6)-Carboxynaphthofluorescein facilitate the detection of ion channel activity?

A: The mechanism relies on the compound's pH sensitivity. When encapsulated within vesicles, changes in the internal pH, often induced by the transport of ions through channels like gramicidin A, lead to detectable changes in the fluorescence of 5(6)-Carboxynaphthofluorescein. This allows researchers to monitor ion channel activity and assess factors like selectivity and cooperativity. []

Q3: Can you elaborate on the use of 5(6)-Carboxynaphthofluorescein in microdroplet reactions?

A: In microfluidic systems, 5(6)-Carboxynaphthofluorescein serves as a fluorescent reactant alongside CdSe/ZnS quantum dots. By monitoring the fluorescence spectra of these components within individual microdroplets, researchers can track the reaction progress in real-time. This technique allows for investigating the influence of droplet size on reaction kinetics by adjusting flow rates within the microfluidic device. []

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